![molecular formula C16H9ClN2O2 B2829540 2-(3-氯苯基)香豆素并[2,3-c]吡唑-3(2H)-酮 CAS No. 954107-08-5](/img/structure/B2829540.png)

2-(3-氯苯基)香豆素并[2,3-c]吡唑-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

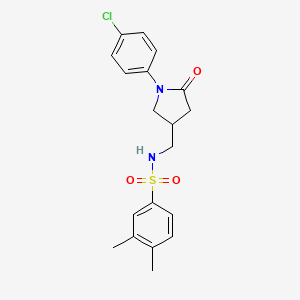

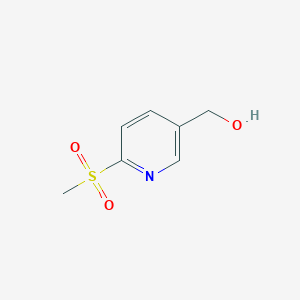

The compound “2-(3-chlorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one” belongs to a class of organic compounds known as chromenes. Chromenes are characterized by a three-ring system consisting of a benzene ring fused to a heterocyclic pyran ring . The presence of a pyrazolone group suggests that this compound may have interesting chemical and biological properties, as pyrazolones are often found in bioactive molecules .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, as is common for similar compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For instance, similar compounds have been involved in [3 + 3] annulation reactions .科学研究应用

超分子结构和光谱学

一个感兴趣的领域是研究相关色烯并[2,3-c]吡唑-4-酮化合物的超分子结构和光谱。例如,苯肼基色烯-2-酮的氧化环化导致了3-甲基-1-苯基-1H-色烯并[4,3-c]吡唑-4-酮的合成。这些化合物表现出显著的分子和超分子结构,其构象受苯环的各向异性NMR屏蔽效应的影响。此类研究突出了色烯并[2,3-c]吡唑衍生物在理解分子相互作用和开发具有特定超分子结构的材料方面的潜力(Padilla-Martínez et al., 2011)。

多相催化

色烯并[2,3-c]吡唑衍生物也在多相催化的背景下得到探索。例如,氨基葡萄糖功能化的二氧化硅包覆的NiFe2O4纳米粒子已被用作溶剂法合成吡喃并[3,2-c]色烯-5(4H)-酮的催化剂,证明了色烯并[2,3-c]吡唑-4-酮相关结构在促进环境友好条件下的有机转化中的用途(Fekri et al., 2018)。

分子电子学和光子学

色烯并[2,3-c]吡唑衍生物的电子和光子特性表明它们在分子电子学和光子学中的适用性。对2-(2-氯苯基)-7-甲基-4H-色烯-4-酮等化合物的研究揭示了芳香π-π堆积相互作用,这对开发具有理想电子和光学性质的材料至关重要(Wang & Kong, 2007)。

绿色化学和合成

此外,相关色烯并[2,3-c]吡唑-4-酮化合物的合成已通过绿色化学方法实现,例如使用淀粉溶液作为催化剂。此方法强调了色烯并[2,3-c]吡唑衍生物在促进可持续和生态友好的化学合成中的作用(Hazeri et al., 2014)。

作用机制

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .

Mode of Action

It’s worth noting that related compounds, such as pyrazolines, have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities are often associated with the compound’s interaction with various cellular targets and subsequent modulation of cellular processes.

Biochemical Pathways

Related compounds have been shown to impact various cellular processes, including oxidative stress pathways . For instance, pyrazolines have been reported to modulate the production of reactive oxygen species (ROS), which play a crucial role in cellular signaling and homeostasis .

Result of Action

Related compounds have been reported to exhibit a wide range of biological activities, suggesting that this compound may also exert diverse cellular effects .

生化分析

Biochemical Properties

The biochemical properties of 2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one are not fully understood yet. Related compounds have been shown to interact with various enzymes and proteins. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as novel CDK2 targeting compounds . These compounds have shown significant inhibitory activity against CDK2/cyclin A2 .

Cellular Effects

The cellular effects of 2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one are not well-documented. Related compounds have shown to inhibit the growth of various cell lines . For example, pyrazolo[3,4-d]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Molecular Mechanism

The exact molecular mechanism of action of 2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is not known. Related compounds have shown to fit well into the CDK2 active site through essential hydrogen bonding with Leu83 . This suggests that 2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one may also interact with biomolecules through similar mechanisms.

Metabolic Pathways

The metabolic pathways involving 2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one are not well-understood. Related compounds have been shown to interact with various enzymes and proteins, suggesting that 2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one may also be involved in complex metabolic pathways .

属性

IUPAC Name |

2-(3-chlorophenyl)chromeno[2,3-c]pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN2O2/c17-11-5-3-6-12(9-11)19-16(20)13-8-10-4-1-2-7-14(10)21-15(13)18-19/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVWSGLPZHDGMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(=NN(C3=O)C4=CC(=CC=C4)Cl)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2829465.png)

![Methyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2829466.png)

![2-methoxy-4,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2829467.png)

![(1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2829474.png)

![Tert-butyl 5-[(2-chloroacetyl)-methylamino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2829477.png)

![N-[2,2-Difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2829478.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B2829480.png)